Cyclopropane, (1-butylpentylidene)-

Description

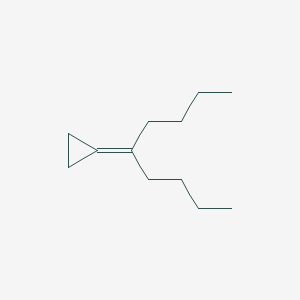

Structure

2D Structure

3D Structure

Properties

CAS No. |

115413-63-3 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

nonan-5-ylidenecyclopropane |

InChI |

InChI=1S/C12H22/c1-3-5-7-11(8-6-4-2)12-9-10-12/h3-10H2,1-2H3 |

InChI Key |

GRYSQKBOAQGXEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C1CC1)CCCC |

Origin of Product |

United States |

Reactivity and Transformations of Cyclopropane, 1 Butylpentylidene and Alkylidenecyclopropanes

Ring-Opening Reactions

Ring-opening reactions are a hallmark of alkylidenecyclopropane chemistry, providing access to a diverse array of acyclic and carbocyclic frameworks. These transformations can be initiated by electrophiles, nucleophiles, or radical species.

The addition of hydrogen halides (HX) to alkylidenecyclopropanes is a classic example of an electrophilic ring-opening reaction. The reaction is initiated by the protonation of the exocyclic double bond, which can lead to the formation of a carbocationic intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation, following Markovnikov's principle.

The hydrochlorination of alkylidenecyclopropanes typically proceeds through a polar mechanism involving the protonation of the double bond to form a carbocation, which is then attacked by the chloride anion. masterorganicchemistry.com In the case of an asymmetrically substituted alkylidenecyclopropane like Cyclopropane (B1198618), (1-butylpentylidene)-, protonation can occur at two different positions, leading to either a tertiary or a primary carbocation. According to Markovnikov's rule, the proton will preferentially add to the carbon atom that results in the formation of the more stable carbocation.

For Cyclopropane, (1-butylpentylidene)-, protonation of the exocyclic double bond would lead to a more stable tertiary carbocation on the cyclopropyl (B3062369) ring. Subsequent attack by the chloride ion would result in the formation of a ring-opened product. However, rearrangements of the carbocation intermediate are possible, potentially leading to a mixture of products. masterorganicchemistry.com The specific distribution of products would be influenced by the reaction conditions, such as the solvent and temperature. For instance, in the hydrochlorination of other cyclic alkenes, mixtures of regioisomers have been observed due to hydride shifts and other rearrangements. masterorganicchemistry.com

The hydrobromination of alkylidenecyclopropanes can proceed through different mechanisms, leading to different products depending on the reaction conditions.

Ionic Mechanism (Markovnikov Addition): In the absence of radical initiators, the reaction follows an ionic pathway similar to hydrochlorination. The double bond is protonated to form the most stable carbocation, which is then attacked by the bromide ion. For Cyclopropane, (1-butylpentylidene)-, this would be expected to yield the Markovnikov product where the bromine atom is attached to the more substituted carbon of the former double bond after ring opening.

Radical Mechanism (Anti-Markovnikov Addition): In the presence of peroxides, the hydrobromination of alkylidenecyclopropanes can proceed via a free radical mechanism. nih.gov This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical from HBr and the peroxide. This bromine radical then adds to the less substituted carbon of the double bond, generating a more stable carbon radical intermediate. This radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, propagating the chain reaction. nih.gov

Alkali metal halides (e.g., NaCl, NaBr, KI) can serve as sources of halide nucleophiles in halogenation and hydrohalogenation reactions, often in the presence of an oxidant or a catalyst. nih.govrsc.orgnih.gov These methods can offer milder and more selective alternatives to using elemental halogens or strong hydrohalic acids.

For instance, systems combining an oxidant like iron(III) nitrate (B79036) with an alkali metal halide have been shown to be effective for the halogenation of various organic substrates. rsc.orgnih.gov In the context of alkylidenecyclopropanes, such a system could generate an electrophilic halogen species in situ, which would then attack the double bond, leading to a halonium ion intermediate. Subsequent ring opening by the halide anion would yield the dihalogenated product. The regioselectivity of the ring opening would be influenced by the substitution pattern of the alkylidenecyclopropane.

Palladium-catalyzed protocols have also been developed for the ortho-halogenation of N-heteroaromatic compounds using alkali metal halides as the nucleophilic source and an oxidant. nih.gov While not directly applied to simple alkylidenecyclopropanes, these methods highlight the potential of using alkali metal halides in transition metal-catalyzed C-H functionalization and related transformations, which could potentially be adapted for the functionalization of alkylidenecyclopropanes.

The strained ring of alkylidenecyclopropanes is susceptible to attack by nucleophiles, particularly in the presence of a transition metal catalyst that can activate the substrate.

Palladium complexes have been shown to be effective catalysts for the addition of alcohol pronucleophiles to alkylidenecyclopropane derivatives, affording allylic ethers in moderate to excellent yields. nii.ac.jpacs.org This reaction provides a powerful tool for the synthesis of these valuable compounds.

A study on the palladium-catalyzed addition of various alcohols to octylidenecyclopropane demonstrated the scope and efficiency of this transformation. The catalyst system, typically involving a palladium precursor and a phosphine (B1218219) ligand, was optimized to achieve high yields. nii.ac.jp The reaction likely proceeds through the formation of a palladium hydride species, which then undergoes hydropalladation of the double bond, followed by ring opening and reductive elimination to furnish the allylic ether product.

The table below summarizes the results of the palladium-catalyzed addition of various alcohol pronucleophiles to octylidenecyclopropane.

| Entry | Alcohol Pronucleophile | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Pd(PPh3)4/P(o-tolyl)3 | 85 |

| 2 | Methanol | Pd(PPh3)4/P(o-tolyl)3 | 75 |

| 3 | Ethanol | Pd(PPh3)4/P(o-tolyl)3 | 78 |

| 4 | Isopropanol | Pd(PPh3)4/P(o-tolyl)3 | 65 |

| 5 | tert-Butanol | Pd(PPh3)4/P(o-tolyl)3 | 40 |

Data is synthesized from findings reported in the literature for analogous reactions. nii.ac.jp

The reaction demonstrates good functional group tolerance and provides a regioselective route to allylic ethers. The yields are generally high for primary and secondary alcohols, with a noticeable decrease for the more sterically hindered tert-butanol. This methodology represents a significant advancement in the functionalization of alkylidenecyclopropanes.

Nucleophilic Ring-Opening Reactions

Gold-Catalyzed Hydroamination with Nitrogen Nucleophiles

Gold catalysts have proven effective in promoting the intermolecular hydroamination of ACPs. Cationic gold phosphine complexes, such as [{PCy₂(o-biphenyl)}Au(NCMe)]⁺SbF₆⁻, facilitate the anti-Markovnikov addition of various nitrogen nucleophiles, including imidazolidin-2-ones, to monosubstituted and disubstituted ACPs. nih.gov This process yields 1-cyclopropyl alkylamine derivatives with high regioselectivity and diastereoselectivity. nih.gov

The regiochemistry of this hydroamination is attributed to the sp hybridization of the internal carbon atom of the ACP's double bond. nih.gov This specific hybridization directs the nucleophilic attack to the terminal carbon, leading to the observed anti-Markovnikov product.

Table 1: Gold-Catalyzed Hydroamination of Alkylidenecyclopropanes

| Catalyst | Nucleophile | Product | Yield | Selectivity | Reference |

| [{PCy₂(o-biphenyl)}Au(NCMe)]⁺SbF₆⁻ | Imidazolidin-2-one | 1-Cyclopropyl alkylamine derivative | High | High regio- and diastereoselectivity | nih.gov |

Copper-Catalyzed Additions with Heteroatom Nucleophiles

Copper salts are versatile catalysts for the addition of heteroatoms to unsaturated systems, including ACPs. rsc.org These reactions benefit from the ability of copper to act as a Lewis acid, an oxidizing agent, and a transition metal catalyst. rsc.org While specific examples for "Cyclopropane, (1-butylpentylidene)-" are not detailed in the provided search results, the general reactivity patterns of copper-catalyzed additions to alkenes and other unsaturated hydrocarbons suggest a broad scope for these transformations. rsc.orgnih.gov These reactions are crucial for the synthesis of various heterocyclic compounds. rsc.org

Reaction with Diethyl Phosphite (B83602)

The reaction of alkylidenecyclopropanes with diethyl phosphite can proceed through different pathways depending on the reaction conditions. In the presence of AIBN (azobisisobutyronitrile), a radical initiator, the addition of diethyl phosphite to alkylidenecyclopropanes leads to the formation of diethyl-3,4-dihydro-2-naphthylphosphonates in moderate yields. thieme-connect.com However, when the reaction is conducted without AIBN but in the presence of a small amount of water, the products are 3-butenyl ethyl phosphites. thieme-connect.com This highlights the tunable reactivity of ACPs towards phosphorus-based nucleophiles.

Bronsted Acid-Catalyzed Hydrations and Hydroaminations

Bronsted acids can catalyze the hydration and hydroamination of alkenes, and similar principles can be applied to alkylidenecyclopropanes. youtube.comyoutube.comnih.gov The mechanism typically involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by water or an amine nucleophile. youtube.comyoutube.com The regioselectivity of these additions generally follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation. youtube.com

In the context of hydroamination, the use of a thiourea (B124793) group as both an activating and directing group, in cooperation with a Bronsted acid, has enabled highly enantioselective intramolecular hydroaminations of alkenes to form chiral pyrrolidines. nih.gov While direct applications to "Cyclopropane, (1-butylpentylidene)-" are not specified, these methodologies suggest potential pathways for the functionalization of ACPs.

Carbon-Carbon σ-Bond Activation and Functionalization

The inherent ring strain of alkylidenecyclopropanes makes their C-C σ-bonds susceptible to activation by metal complexes. This unique reactivity opens up novel retrosynthetic pathways by allowing for the cleavage and functionalization of the cyclopropane ring.

Application in Magnesium-Catalyzed Hydrosilylation

The understanding of C-C σ-bond activation by main group metals has led to the development of novel catalytic reactions. researchgate.netchemrxiv.org One significant application is the magnesium-catalyzed hydrosilylation of the C-C σ-bonds of alkylidenecyclopropanes. researchgate.netchemrxiv.org This reaction provides a method for the functionalization of the cyclopropane ring, demonstrating the synthetic utility of this bond activation strategy. Magnesium hydride (Mg-H) species are key intermediates in these catalytic cycles, which can involve insertion and σ-bond metathesis steps. rsc.org

Rearrangement and Cycloisomerization Reactions

The stored energy within the strained cyclopropane ring of Cyclopropane, (1-butylpentylidene)- and related ACPs serves as a powerful thermodynamic driving force for rearrangement and cycloisomerization reactions. nih.gov These transformations, often catalyzed by transition metals like gold, can generate significant molecular complexity from relatively simple starting materials. rsc.org

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the multiple bonds in substrates containing an alkylidenecyclopropane moiety, facilitating complex cycloisomerization cascades. nih.govacs.org An exemplary reaction is the gold-catalyzed diastereoselective cycloisomerization of 1,6-diynes that bear an ACP unit. This process provides rapid access to intricate tricyclic structures such as 1,2-trimethylenenorbornanes, which are valuable synthetic building blocks. nih.govnih.gov

The reaction is typically initiated by the gold(I) catalyst coordinating to an alkyne functionality within the substrate. frontiersin.org This activation facilitates an intramolecular cyclization. In the case of ACP-containing 1,6-diynes, the reaction proceeds through a remarkably complex cascade that harnesses the ring strain of the cyclopropane. nih.gov While the expected outcome of a gold-catalyzed reaction on an ACP-bearing 1,5-enyne might be a bicyclo[4.2.0]diene via a 6-endo-dig cyclization and ring expansion, the actual products can be far more complex, demonstrating the catalyst's profound control over the reaction pathway. nih.gov

Different gold catalysts can lead to different structural outcomes. For example, in the cycloisomerization of alkynylamide-tethered ACPs, the choice between a PPh₃AuCl/AgOTf system and a JohnphosAuCl/NaBARF system directs the reaction to yield two distinct types of polycyclic products. rsc.org

Table 1: Gold Catalysts in Cycloisomerization of Alkynylamide-Tethered ACPs rsc.org

| Catalyst System | Product Type |

| PPh₃AuCl/AgOTf | Ring-enlarged polycyclic products |

| JohnphosAuCl/NaBARF | Ring-enlarged spiropolycyclic products |

This table illustrates how catalyst selection can divert the reaction pathway to produce structurally different isomers from the same starting material.

This catalytic control, even in highly exothermic reactions, allows for the high-yield, highly diastereoselective synthesis of complex molecular frameworks. nih.gov

Alkylidenecyclopropanes are effective substrates in radical-mediated C-C bond-forming reactions that proceed via rearrangement. acs.org A notable example involves the reaction of Cyclopropane, (1-butylpentylidene)- with an allylic bromide, such as ethyl 2-(bromomethyl)acrylate, in the presence of a radical initiator. acs.orgacs.org This reaction proceeds through a cyclopropylcarbinyl-homoallyl rearrangement. nih.govresearchgate.net

The proposed mechanism begins with the generation of a bromine radical from the allylic bromide. acs.org This radical adds to the central carbon of the exocyclic double bond of the alkylidenecyclopropane. This addition forms a cyclopropylmethyl radical, which rapidly undergoes ring-opening rearrangement to yield a more stable homoallyl radical. acs.orgacs.org This radical intermediate can then participate in further reactions.

In the absence of other trapping agents, the homoallyl radical can react with the allylic bromide in an SH2′ reaction to produce a 2-bromo-1,6-diene and regenerate the bromine radical to sustain the chain reaction. acs.org Furthermore, this radical rearrangement can be incorporated into a three-component coupling reaction. When the reaction is performed under an atmosphere of carbon monoxide, the homoallyl radical is trapped by CO to form an acyl radical. This acyl radical then reacts with the allylic bromide to furnish a 2-bromo-1,7-dien-5-one, demonstrating a powerful method for rapid complexity generation. acs.org

Table 2: Radical-Mediated Three-Component Coupling of Cyclopropane, (1-butylpentylidene)- (1a) acs.org

| Reactants | Additive | Product | Yield |

| 1a , ethyl 2-(bromomethyl)acrylate | - | Ethyl 7-bromo-8-butyl-2-methylene-7-dodecenoate | - |

| 1a , ethyl 2-(bromomethyl)acrylate, CO | Trisodium phosphate | Ethyl 7-bromo-8-butyl-2-methylene-4-oxo-7-dodecenoate (4a) | 72% |

This table presents the outcome of the three-component coupling reaction involving Cyclopropane, (1-butylpentylidene)- (designated as 1a in the study), highlighting the efficient formation of a complex ketone. acs.org

Electrophilic Additions to Cyclopropylallenes (Relevant to Derivatization)

Alkylidenecyclopropanes can serve as precursors to cyclopropylallenes through isomerization. The resulting allene (B1206475) functionality is susceptible to electrophilic addition, providing a pathway for further derivatization. Electrophilic addition reactions to allenes, like those to alkenes, are fundamental transformations in organic synthesis. ucalgary.calibretexts.org An electrophile (E⁺) attacks the electron-rich π system of the allene. byjus.com

The mechanism typically involves the attack of one of the allene's double bonds on the electrophile. libretexts.org This initial step generates a carbocation intermediate. For a cyclopropylallene derived from Cyclopropane, (1-butylpentylidene)-, the attack would likely occur at the terminal carbon of the allene, forming a vinyl cation stabilized by the adjacent cyclopropyl group and the alkyl chain. The cyclopropyl group is particularly effective at stabilizing an adjacent positive charge.

This carbocation intermediate is then attacked by a nucleophile (Nu⁻) present in the reaction mixture. libretexts.org The nucleophile adds to the positively charged carbon, completing the addition process. The regioselectivity of the addition is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). byjus.com

Common electrophilic reagents include protic acids (HX), halogens (X₂), and water in the presence of an acid catalyst. byjus.comlasalle.edu For example, the addition of a hydrogen halide (HBr) would proceed by protonation of the allene to form the stable vinyl carbocation, followed by the attack of the bromide ion. libretexts.org These reactions provide a direct method to introduce a variety of functional groups onto the carbon skeleton derived from the initial alkylidenecyclopropane, significantly expanding its synthetic utility. doi.org

Stereochemical Control in Cyclopropane, 1 Butylpentylidene Research

Stereoselective Synthesis of Homoallylic Halides

The stereoselective synthesis of homoallylic halides is a critical step in many synthetic routes toward functionalized cyclopropanes. These intermediates can be transformed into cyclopropylcarbinyl species, which are direct precursors to the cyclopropane (B1198618) ring. The stereochemistry of the final cyclopropane is often directly influenced by the stereochemistry established in the homoallylic halide.

One common approach involves the stereoselective reduction of a propargyl halide followed by a stereospecific reaction. For instance, the choice of reducing agent and reaction conditions can dictate the E or Z geometry of the resulting homoallylic halide. This geometric control is paramount as it can determine the relative stereochemistry of the substituents on the final cyclopropane ring.

Diastereoselectivity in Intramolecular Cyclization Pathways

Intramolecular cyclization presents a powerful strategy for constructing cyclopropane rings with a high degree of diastereoselectivity. In the context of forming a molecule like "Cyclopropane, (1-butylpentylidene)-", this would likely involve an appropriately substituted precursor that can undergo ring closure.

A notable example of this is the intramolecular C-H insertion reaction of alkylidene carbenes. Research has shown that the uncatalyzed intramolecular C-H insertion of a transient alkylidene carbene can proceed with significant diastereoselectivity. capes.gov.br The conformation of the transition state during the C-H insertion step dictates the stereochemical outcome, often leading to the preferential formation of one diastereomer over others. For instance, the cyclization of a precursor derived from a specific ketone has been reported to yield cyclopentenes with a diastereomeric ratio of 4.4:1. capes.gov.br This level of control is crucial for synthesizing complex molecules with multiple stereocenters.

Furthermore, intramolecular silyl (B83357) nitronate cycloadditions have demonstrated remarkable diastereospecificity, where each diastereomer of the starting material leads to the formation of a single diastereomeric product out of four possibilities. mdpi.com

Enantioselective Methodologies for Chiral Cyclopropane Derivatives

The development of enantioselective methods for synthesizing chiral cyclopropanes is a major focus in organic chemistry due to the prevalence of this motif in biologically active molecules. digitellinc.com These methods aim to produce one enantiomer of a chiral cyclopropane in excess over the other.

Catalytic enantioselective cyclopropanation is a prominent strategy. This often involves the use of a chiral catalyst to control the approach of a carbene or carbenoid to an alkene. For example, rhodium complexes with chiral ligands have been successfully employed in the cyclopropanation of various alkenes with diazo compounds, achieving high enantioselectivities (up to 98:2 e.r.) and good yields (up to 93%). digitellinc.com

Another approach involves the use of biocatalysts. Engineered enzymes, such as dehaloperoxidases, have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters, yielding cyclopropanol (B106826) derivatives with excellent diastereomeric and enantiomeric ratios (up to 99.5:0.5). nih.gov The enantioselective synthesis of stable cyclopropanone (B1606653) equivalents, such as 1-sulfonylcyclopropanols, has also been achieved, providing access to enantioenriched cyclopropanone derivatives for the first time. nih.gov

| Catalyst/Method | Substrate Type | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |

| Rh₂( (R)-BTPCP)₄ | Various Alkenes & Dimethyl Diazomalonate | up to 98:2 | up to 93 | digitellinc.com |

| Engineered Dehaloperoxidase | Vinyl Esters & Ethyl Diazoacetate | up to 99.5:0.5 | - | nih.gov |

| Chiral Brønsted Acid | Bicyclo[1.1.0]butanes & Imines | - | - | nih.gov |

Stereospecificity in Carbene and Carbenoid Additions

Carbene and carbenoid additions to alkenes are fundamental reactions for forming cyclopropane rings. fiveable.me A key feature of many of these reactions is their stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. youtube.comlibretexts.org

Singlet carbenes, which have a pair of spin-paired electrons in the same orbital, typically add to alkenes in a concerted, stereospecific manner. stackexchange.com This means that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. libretexts.org This is because the reaction proceeds through a single transition state where both new carbon-carbon bonds are formed simultaneously. stackexchange.com

In contrast, triplet carbenes, which have two unpaired electrons in different orbitals, react in a stepwise fashion. stackexchange.com This can lead to a loss of stereospecificity because there is an intermediate biradical that can undergo bond rotation before ring closure. stackexchange.com

The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity), is a well-known method for stereospecific cyclopropanation. libretexts.orglibretexts.org This reaction is particularly useful for preparing non-halogenated cyclopropanes and generally proceeds with the retention of the alkene's stereochemistry. youtube.com

| Reagent/Reaction | Alkene Stereochemistry | Product Stereochemistry | Mechanism | Reference |

| Singlet Carbene | cis | cis | Concerted | stackexchange.com |

| Singlet Carbene | trans | trans | Concerted | stackexchange.com |

| Triplet Carbene | cis or trans | Mixture of cis and trans | Stepwise (Biradical intermediate) | stackexchange.com |

| Simmons-Smith (Carbenoid) | cis or trans | Preserved from alkene | Concerted-like | libretexts.orglibretexts.org |

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms for Ring-Opening Processes

The ring-opening of alkylidenecyclopropanes is a central theme in their chemistry, driven by the release of inherent ring strain. These processes can be initiated through various means, including thermal activation, interaction with transition metals, catalysis by Lewis or Brønsted acids, or through radical pathways. nih.gov

Transition metal-catalyzed ring-opening often involves the insertion of the metal into either the distal (C2-C3) or proximal (C1-C2) C-C bonds of the cyclopropane (B1198618) ring. nih.gov This is a common pathway in reactions catalyzed by metals such as palladium, rhodium, and nickel. nih.govresearchgate.net For instance, in palladium-catalyzed reactions, the process can be part of a tandem sequence, such as a Heck reaction followed by cyclopropane ring-opening. researchgate.net

Acid-catalyzed ring-opening proceeds through protonation or coordination of a Lewis acid to the double bond, which activates the cyclopropyl (B3062369) ring. This leads to the formation of zwitterionic intermediates, which can then undergo further transformations. nih.gov The regioselectivity of the ring-opening in these cases is highly dependent on the substitution pattern of the ACP and the nature of the acid catalyst.

Radical-mediated ring-opening has also been extensively studied. sigmaaldrich.comnih.gov The addition of a radical species to the exocyclic double bond forms a cyclopropylcarbinyl radical. This intermediate is known to undergo rapid ring-opening to generate a more stable homopropargyl radical. nih.govresearchgate.net This process is thermodynamically favorable, with calculations showing the ring-opening of an alkylidenecyclopropane radical to be an exergonic process. nih.gov For example, visible-light-mediated photoredox catalysis can be used to generate radicals that initiate this ring-opening cascade. researchgate.net

Transition State Analysis and Kinetic Studies

Computational chemistry provides powerful tools to analyze the transition states of these ring-opening reactions, offering insights into reaction barriers and kinetics. For the thermal isomerization of alkylidenecyclopropanes to methylenecyclopentenes, calculations have revealed the involvement of biradical intermediates. masterorganicchemistry.com The energy barriers for these rearrangements are influenced by the substituents on the cyclopropane ring.

In the context of palladium-catalyzed ring-opening reactions of substituted cyclopropanes, transition state analysis has been used to rationalize the observed regio- and stereoselectivity. researchgate.netrsc.org By calculating the relative free energies (ΔG‡) of different possible transition states, researchers can predict which reaction pathway is kinetically favored. For example, in the tandem Heck-ring-opening of a cyclopropyl diol, DFT calculations showed a significant energy difference between the transition states leading to different regioisomers, explaining the high selectivity of the reaction. researchgate.net

The kinetics of radical ring-opening reactions of ACPs have also been investigated. The ring-opening of the alkylidenecyclopropane radical is kinetically favorable, a fact that has been exploited in the design of "radical clock" reactions to probe the intermediacy of radical species in various chemical transformations. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity and selectivity of reactions involving alkylidenecyclopropanes. DFT calculations allow for the detailed examination of electronic structures, reaction energy profiles, and the geometries of intermediates and transition states. appchemical.commasterorganicchemistry.com

DFT studies have been employed to understand the regioselectivity of 1,3-dipolar cycloadditions of nitrones to alkylidenecyclopropanes. These calculations have shown that electrostatic interactions play a crucial role in determining the orientation of the reactants and, consequently, the structure of the product. rsc.org Similarly, in the gold(I)-catalyzed cyclopropanation to form vinylidenecyclopropanes, DFT calculations have supported the involvement of a gold(I)-stabilized propargyl cation intermediate. scispace.com

For phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, a related class of compounds, DFT calculations have been used to map out multiple competing pathways. These studies successfully identified the most favorable pathway and explained the origin of the observed chemoselectivity through structural and local reactivity index analyses.

The following table presents representative calculated energy barriers for the ring-opening of a model cyclopropane system, illustrating how DFT can be used to compare different reaction pathways.

| Reaction Pathway | Model System | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| Spontaneous Ring-Opening | Model Dibromocyclopropane | 45 | |

| Base-Induced Ring-Opening (via Cyclopropene) | Model Dibromocyclopropane | 13 | |

| Hydroalumination | Cyclopropane + AlH₃ | ~40 |

This table is illustrative and compiles data from different model systems to demonstrate the application of DFT in transition state analysis. The values are not directly comparable due to the different model compounds and reaction conditions.

Comparative Analysis of Radical and Ionic Reaction Pathways

The reactions of alkylidenecyclopropanes can often be directed down either a radical or an ionic pathway, leading to different product outcomes. A comparative analysis of these pathways is crucial for synthetic planning. nih.govsigmaaldrich.com

Ionic pathways , typically initiated by acids, involve heterolytic bond cleavage and the formation of charged intermediates. nih.gov These reactions are often sensitive to the electronic nature of the substituents on the ACP. Electron-donating groups can stabilize cationic intermediates, influencing the regioselectivity of the ring-opening. These pathways are common in Friedel-Crafts type reactions and rearrangements.

Radical pathways , on the other hand, involve homolytic bond cleavage and the formation of neutral radical intermediates. sigmaaldrich.comnih.gov These reactions are often initiated by radical initiators (like AIBN) or through photoredox catalysis. sigmaaldrich.comresearchgate.net A key feature of the radical pathway is the rapid ring-opening of the cyclopropylcarbinyl radical. nih.gov This can lead to products that are distinct from those obtained under ionic conditions. For example, radical-mediated reactions of ACPs have been used to synthesize fluorinated homoallylic compounds and 1-naphthaldehydes. sigmaaldrich.com

The choice between a radical and an ionic pathway can be controlled by the reaction conditions, such as the choice of catalyst, initiator, and solvent.

Computational Modeling of Catalytic Cycles

Computational modeling has been essential in elucidating the mechanisms of complex catalytic cycles involving alkylidenecyclopropanes and related compounds. These models provide a step-by-step understanding of the catalyst's role, from initial coordination to product release and catalyst regeneration.

For example, in the rhodium-catalyzed enantioselective ring-opening of vinylcyclopropanes, DFT studies have been used to investigate the stereodetermining step. These calculations can help to understand how the chiral ligand transfers its stereochemical information to the product. In the context of gold-catalyzed reactions, computational models have supported the proposed intermediates and rationalized the observed product distributions. scispace.com

DFT has also been used to model the catalytic cycle of the cyclopropanation of alkenes with diazoacetates catalyzed by the metal-free Lewis acid tris(pentafluorophenyl)borane. masterorganicchemistry.com These calculations clarified the mechanism and the origin of the diastereoselectivity, highlighting the role of steric hindrance in controlling the reaction outcome. masterorganicchemistry.com

The table below summarizes findings from computational studies on catalytic reactions involving cyclopropane derivatives.

| Catalyst System | Reaction Type | Key Computational Finding | Reference |

| Rhodium(I) / Chiral Bisphosphine | Asymmetric Ring-Opening of Vinylcyclopropane | Zn(OTf)₂ promotes catalyst complex formation and accelerates the reaction. | nih.gov |

| Tris(pentafluorophenyl)borane | Cyclopropanation of Styrene (B11656) | Steric hindrance between the styrene aryl group and the catalyst determines diastereoselectivity. | masterorganicchemistry.com |

| Phosphine (B1218219) | Ring-Opening of Cyclopropyl Ketone | The most favorable pathway involves nucleophilic substitution, Michael addition, proton transfer, and a Wittig reaction. |

This table presents data for reactions of various cyclopropane derivatives to illustrate the scope of computational modeling in catalysis.

Synthetic Applications of Cyclopropane, 1 Butylpentylidene Derivatives

Role as Intermediates in Advanced Organic Synthesis

Cyclopropane (B1198618) derivatives, particularly those with an exocyclic double bond like (1-butylpentylidene)cyclopropane, are pivotal intermediates in organic synthesis. The inherent ring strain of approximately 27.5 kcal/mol in the cyclopropane ring makes these compounds susceptible to ring-opening reactions, providing a thermodynamic driving force for a variety of transformations unl.pt. This reactivity, coupled with the presence of the alkene moiety, allows for a diverse range of synthetic manipulations.

Functionalized alkylidenecyclopropanes (FACPs) have garnered significant attention in synthetic chemistry as they can be transformed into structurally diverse and valuable polycyclic and heterocyclic compounds rsc.org. The synthetic potential of these building blocks is vast, offering access to novel fragments and lead-like compounds for drug discovery nih.gov. The design of bifunctional cyclopropane precursors allows for divergent synthesis, where different functionalities on the cyclopropane ring can be manipulated orthogonally to create a library of complex molecules from a single starting material nih.gov. The unique electronic and steric properties of the cyclopropane ring also allow it to serve as a stable structural element in biologically active molecules, influencing their conformation and metabolic stability unl.pt.

Utility in the Construction of Functionalized Alkenes and Dienes

Alkylidenecyclopropanes are valuable precursors for the stereoselective synthesis of functionalized alkenes and dienes through various rearrangement and ring-opening reactions.

Functionalized Alkenes: The synthesis of stereodefined alkenes, especially the thermodynamically less stable Z-isomers, presents a significant challenge in organic chemistry nih.gov. While direct conversion of the exocyclic double bond of an alkylidenecyclopropane to a more complex alkene is one possibility, ring-opening reactions offer a more profound structural transformation. For example, the Ireland-Claisen rearrangement of esters derived from cyclopropenylcarbinols provides an efficient and stereoselective route to highly functionalized alkylidenecyclopropanes, which are themselves valuable precursors acs.org. Subsequent diastereoselective hydrogenation of the exocyclic double bond can yield substituted cyclopropanes, demonstrating the utility of the alkene as a handle for further functionalization acs.org.

Functionalized Dienes: A particularly useful transformation of alkylidenecyclopropanes is their isomerization to 1,3-dienes. For instance, the palladium-catalyzed isomerization of methylenecyclopropanes (a subset of alkylidenecyclopropanes) in acetic acid and toluene proceeds efficiently to yield 1-substituted or 1,1-disubstituted dienes organic-chemistry.org. This method provides a powerful tool for constructing conjugated systems that are key components in numerous natural products and are essential for cycloaddition reactions like the Diels-Alder reaction. The synthesis of 1,2-divinylcyclopropanes, which can be achieved through the metal-catalyzed cyclopropanation of 1,3-dienes, further highlights the interplay between cyclopropanes and dienes in synthetic chemistry nih.gov. These divinylcyclopropanes can undergo Cope rearrangements to form seven-membered rings nih.gov.

| Precursor Type | Reaction | Catalyst/Reagents | Product Type | Ref. |

| Methylenecyclopropanes | Isomerization | Pd(PPh₃)₄, Acetic Acid | 1-Substituted or 1,1-Disubstituted Dienes | organic-chemistry.org |

| 1,3-Dienes | Cyclopropanation | ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropanes | nih.gov |

Pathways to Diverse Nitrogen-Containing Heterocycles (e.g., Pyrroles, Azaindolizines)

The reactivity of alkylidenecyclopropanes has been effectively harnessed for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Pyrroles: Several efficient methods have been developed for the synthesis of substituted pyrroles starting from cyclopropane derivatives. One approach involves the reaction of Lewis acid-activated donor-acceptor cyclopropanes with nitriles in a cascade [3+2] dipolar cycloaddition, followed by dehydration and tautomerization, to yield 2-substituted pyrroles utexas.edu. Another powerful method utilizes the intermolecular cyclization of alkylidenecyclopropyl ketones with amines. This reaction proceeds via a proposed distal cleavage of a C-C bond in the cyclopropane ring to form 2,3,4-trisubstituted pyrroles in good yields acs.org.

| Cyclopropane Precursor | Reagents | Product | Ref. |

| Donor-Acceptor Cyclopropane | Nitriles (RCN), Lewis Acid | 2-R-Pyrroles | utexas.edu |

| Alkylidenecyclopropyl Ketone | Amines, MgSO₄ | 2,3,4-Trisubstituted Pyrroles | acs.org |

Azaindolizines: The synthesis of indolizine and azaindole skeletons, which are isomers of indole, often involves the construction of a pyrrole ring fused to a pyridine ring rsc.org. While direct pathways from (1-butylpentylidene)cyclopropane are not explicitly detailed, the established routes to functionalized pyrroles from alkylidenecyclopropanes suggest their potential as intermediates. A suitably functionalized pyrrole, synthesized from an alkylidenecyclopropane precursor, could undergo subsequent annulation reactions with pyridine-derived components to construct the azaindolizine core. Synthetic strategies for indolizines often start from pyridine or pyrrole derivatives, indicating that the pyrroles generated from alkylidenecyclopropanes could serve as key building blocks in a multi-step synthesis towards these more complex heterocyclic systems rsc.orgorganic-chemistry.org.

Building Blocks for Complex Carbocyclic Architectures (e.g., Norbornanes, Isoprenoids)

The unique reactivity of alkylidenecyclopropanes makes them suitable precursors for constructing complex carbocyclic systems, including strained bicyclic and polycyclic frameworks.

Norbornanes: The norbornane skeleton is a bridged bicyclic system typically synthesized via a [4+2] Diels-Alder cycloaddition reaction, for example, between cyclopentadiene and an alkene pearson.com. Alkylidenecyclopropanes, particularly after ring-opening to form a diene, can participate in such cycloadditions. Alternatively, the exocyclic double bond of the alkylidenecyclopropane itself can act as the dienophile in a reaction with a suitable diene. The resulting product would contain the cyclopropane ring fused to the norbornane framework, creating a highly complex and strained tetracyclic system, which could be a substrate for further skeletal rearrangements.

Isoprenoids: Isoprenoids are a vast class of natural products built from isoprene (2-methyl-1,3-butadiene) units nih.govnih.govlibretexts.org. The synthesis of isoprenoid structures from alkylidenecyclopropanes would likely involve ring-opening reactions to generate acyclic chains with the correct substitution pattern. For example, a palladium-catalyzed isomerization of a suitably substituted methylenecyclopropane can generate a substituted 1,3-diene, which is a core structural unit in many isoprenoids organic-chemistry.org. By carefully designing the substituents on the alkylidenecyclopropane ring and the exocyclic alkene, it is conceivable to control the structure of the resulting diene to match that of a specific isoprenoid precursor.

Synthesis of CF₃-Substituted Dihydronaphthalenes and Halogenated Butenes

The introduction of fluorine atoms or trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physical and biological properties. Similarly, halogenated butenes are versatile synthetic intermediates.

CF₃-Substituted Compounds: While the direct synthesis of CF₃-substituted dihydronaphthalenes from alkylidenecyclopropanes is a specialized transformation, related reactions highlight the feasibility of introducing CF₃ groups into molecules derived from three-membered rings. For instance, copper-catalyzed ring-opening electrophilic trifluoromethylation of cyclopropanols is an efficient method for synthesizing β-CF₃ substituted carbonyl compounds nih.govbeilstein-journals.org. Given that alkylidenecyclopropanes can be converted to ketones, a multi-step sequence involving oxidation of the exocyclic double bond followed by a ring-opening trifluoromethylation could be envisioned.

Halogenated Butenes: The divergent fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes with reagents like Selectfluor has been demonstrated, leading to a variety of products including fluorohydrins, fluoroethers, and fluoroketones nih.gov. The reaction proceeds via electrophilic attack on the exocyclic double bond, which can be followed by nucleophilic attack and ring opening. Depending on the reaction conditions and the structure of the starting alkylidenecyclopropane, this ring-opening can lead to the formation of a halogenated butene derivative. The regiochemistry and stereochemistry of the resulting halogenated alkene would be influenced by the substitution pattern of the initial cyclopropane.

| Substrate | Reagents | Product Type | Ref. |

| Cyclopropanols | Electrophilic CF₃ source, Cu catalyst | β-CF₃ Substituted Carbonyls | nih.govbeilstein-journals.org |

| Alkylidenecyclopropanes | Selectfluor, Nucleophile (H₂O, ROH, etc.) | Fluorinated Ring-Opened Products | nih.gov |

Future Research Directions for Cyclopropane, 1 Butylpentylidene

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the alkylidenecyclopropane moiety is ripe for exploration with modern catalytic methods. Future research will likely focus on developing novel catalytic systems that can selectively activate and transform the C-C bonds of the cyclopropane (B1198618) ring or the exocyclic double bond of Cyclopropane, (1-butylpentylidene)-.

Transition metal catalysis has been a cornerstone in the functionalization of ACPs. nih.gov Palladium-catalyzed reactions, for instance, have demonstrated the ability to control the outcome of reactions with ACPs, leading to either 1,4-addition or cycloaddition products by simply modulating the ligand. acs.org Future work on Cyclopropane, (1-butylpentylidene)- could involve screening a variety of ligands and metal catalysts (e.g., rhodium, copper, nickel) to achieve high selectivity for desired products. For example, the development of catalysts for the selective reduction of nitrogen oxides (SCR) involves intricate catalyst design to ensure high efficiency and minimize unwanted side reactions, a principle that can be applied to the selective transformations of complex organic molecules. wikipedia.orgepa.govdieselnet.comnih.govkanadevia.com

Photoredox catalysis offers a mild and efficient alternative for initiating reactions of ACPs. Visible-light mediated ring-opening reactions of ACPs have been shown to generate valuable homopropargyl radicals, highlighting the potential for novel C-C bond formations. nih.gov Investigating the photoredox-catalyzed reactions of Cyclopropane, (1-butylpentylidene)- with various radical precursors could unlock new synthetic pathways.

Table 1: Potential Catalytic Transformations for Cyclopropane, (1-butylpentylidene)-

| Catalyst Type | Potential Transformation | Expected Product Class |

| Palladium with specific ligands | Ligand-controlled 1,4-addition or cycloaddition | γ-dienyl-α-ketoesters or dihydro-2H-pyrans |

| Copper | Regio- and enantioselective aminoboration | Cyclopropane-containing β-aminoalkylboranes |

| Rhodium | Enantioselective cyclopropanation | Optically pure 1,2,3-trisubstituted cyclopropanes |

| Photoredox Catalyst | Visible-light mediated ring-opening/alkynylation | Alkynylated products |

Advancements in Asymmetric Synthesis of Chiral Alkylidenecyclopropane Derivatives

The creation of chiral molecules is a central theme in modern organic synthesis, and the development of asymmetric methods for the synthesis and functionalization of Cyclopropane, (1-butylpentylidene)- derivatives represents a significant area for future research.

The enantioselective synthesis of related chiral cyclopropanes has been achieved through various strategies. Copper-catalyzed regio- and enantioselective aminoboration of ACPs has been demonstrated to produce cyclopropane-containing β-aminoalkylboranes with high enantiomeric excess. rsc.org Applying similar chiral copper catalysts to Cyclopropane, (1-butylpentylidene)- could provide access to valuable chiral building blocks.

Furthermore, chiral-at-metal rhodium(III) complexes have proven effective in catalyzing the enantioselective cyclopropanation of sulfoxonium ylides to yield optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The design and application of analogous chiral catalysts for reactions involving Cyclopropane, (1-butylpentylidene)- could lead to highly enantioenriched products. Another innovative approach involves the use of temporary stereocenters to direct the asymmetric synthesis of chiral cyclopropane carboxaldehydes, a strategy that could be adapted for the synthesis of chiral derivatives of Cyclopropane, (1-butylpentylidene)-. rsc.orgnih.govrsc.orgresearchgate.net

Exploration of Unprecedented Reactivity Modes and Chemical Space

The inherent ring strain and unsaturation of Cyclopropane, (1-butylpentylidene)- suggest that it may exhibit novel reactivity under specific conditions. Future research should aim to uncover and harness these unprecedented reaction pathways to expand the accessible chemical space.

The ring-opening reactions of ACPs have been a fertile ground for discovering new transformations. nih.gov Beyond the established radical clock reactions, exploring reactions that proceed through different intermediates, such as zwitterions or metallacycles, could lead to entirely new classes of compounds. For instance, palladium-catalyzed reactions of ACPs with β,γ-unsaturated α-ketoesters have shown divergent pathways depending on the ligand used. acs.org A systematic investigation of reaction conditions, including catalysts, solvents, and temperature, could reveal new reactivity modes for Cyclopropane, (1-butylpentylidene)-.

Furthermore, the exploration of formal vinylidene insertion reactions into cyclopropanone (B1606653) equivalents to synthesize alkylidenecyclobutanones points towards the possibility of ring-expansion reactions with Cyclopropane, (1-butylpentylidene)-. chemrxiv.org Such investigations could lead to the synthesis of novel and complex carbocyclic frameworks.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Integrating the synthesis and transformations of Cyclopropane, (1-butylpentylidene)- with flow chemistry and other green methodologies is a crucial future direction. rsc.org

Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.net The continuous flow synthesis of 1,1-cyclopropane aminoketones has been successfully demonstrated, showcasing the feasibility of applying this technology to cyclopropane chemistry. rsc.org Developing flow-based protocols for the synthesis and subsequent functionalization of Cyclopropane, (1-butylpentylidene)- would be a significant step towards more sustainable and scalable production. For example, the use of continuous flow technology for the controlled generation of reactive intermediates like difluorocarbene for cyclopropanation highlights the potential for safer and more efficient processes. organic-chemistry.org

In addition to flow chemistry, the adoption of greener synthetic methods, such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes, will be paramount. mdpi.commdpi.com For instance, the Wittig reaction, a key step in many cyclopropane syntheses, can be optimized for sustainability. youtube.com Research into enzymatic or bio-catalytic transformations of Cyclopropane, (1-butylpentylidene)- could also offer highly selective and environmentally friendly synthetic routes.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing cyclopropane derivatives such as (1-butylpentylidene)-cyclopropane, and how can they be methodologically addressed?

- Answer: Cyclopropanation of complex substrates often faces challenges such as ring strain, stereochemical control, and competing side reactions. Methodologies include:

- Catalytic strategies: Use of transition metal catalysts (e.g., GaCl₃) to enable regioselective insertions into cyclopropane rings .

- Strain-driven reactivity: Leveraging angle strain to facilitate ring-opening or functionalization, guided by Baeyer’s strain theory .

- Experimental reproducibility: Detailed documentation of reaction conditions (solvent, temperature, catalyst loading) and characterization data (NMR, X-ray) to ensure reproducibility .

- Table 1: Common Cyclopropanation Techniques

Q. How can researchers accurately determine the structural conformation of (1-butylpentylidene)-cyclopropane derivatives?

- Answer: Structural elucidation requires a combination of techniques:

- X-ray crystallography: Resolves bond angles and spatial arrangement, critical for confirming cyclopropane geometry .

- Computational modeling: Density Functional Theory (DFT) or OPLS force fields refine conformational predictions, though discrepancies with experimental data may arise (e.g., angle strain in cyclopropane rings) .

- Spectroscopic methods: ¹H NMR coupling constants (e.g., ) provide insights into dihedral angles and ring puckering .

Q. What experimental approaches assess the thermodynamic stability of substituted cyclopropanes under varying conditions?

- Answer: Stability is influenced by substituent effects and environmental factors:

- Thermogravimetric analysis (TGA): Measures decomposition temperatures under controlled atmospheres .

- Kinetic studies: Monitor ring-opening reactions (e.g., with HBr) to quantify activation energies, correlating with strain relief .

- Comparative analysis: Benchmark stability against unsubstituted cyclopropane using calorimetry or computational enthalpy calculations .

Advanced Research Questions

Q. How do computational force field parameters for cyclopropane derivatives impact the accuracy of molecular dynamics simulations?

- Answer: Standard force fields (e.g., OPLS-AA) often fail to capture cyclopropane’s unique bonding. Methodological improvements include:

- Hybrid force matching: Parameterizing bonded terms (bond angles, dihedrals) using quantum mechanics (QM) reference data for cyclopropane rings .

- Validation against QM benchmarks: Compare low-energy conformers (e.g., chair vs. twist-boat) to identify force field limitations .

- Table 2: OPLS-AA Cyclopropane Parameters vs. QM Data

| Parameter | OPLS-AA Value | QM Reference Value | Deviation (%) |

|---|---|---|---|

| C-C Bond Length (Å) | 1.51 | 1.50 | 0.7 |

| C-C-C Bond Angle (°) | 60.5 | 60.0 | 0.8 |

| Source: |

Q. How can contradictory data regarding cyclopropane ring-opening reactivity be systematically analyzed in total synthesis?

- Answer: Contradictions often arise from divergent reaction conditions or substituent effects. Approaches include:

- Mechanistic studies: Use isotopic labeling (e.g., D/H) or in-situ spectroscopy to track intermediates .

- Steric/electronic profiling: Quantify substituent effects via Hammett σ constants or steric parameters (e.g., A-values) .

- Meta-analysis: Compare literature data across solvents, temperatures, and catalysts to identify trends .

Q. What methodologies resolve discrepancies between theoretical predictions and experimental observations in cyclopropane derivative reactions?

- Answer:

- Multiscale modeling: Combine QM (for electronic effects) and molecular mechanics (for conformational sampling) to bridge accuracy gaps .

- Error analysis: Quantify uncertainties in experimental data (e.g., ±0.1 Å in X-ray structures) and computational approximations (e.g., basis set limitations) .

- Collaborative validation: Cross-verify results across independent labs using standardized protocols .

Q. How can substituent effects on the electronic properties of (1-butylpentylidene)-cyclopropane be experimentally evaluated?

- Answer:

- Electrochemical methods: Cyclic voltammetry to measure redox potentials, reflecting electron-withdrawing/donating effects .

- Spectroscopic probes: UV-Vis spectroscopy to monitor charge-transfer transitions influenced by substituents .

- Computational NBO analysis: Quantify orbital hybridization changes (e.g., % s-character in C-C bonds) due to substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.